(Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone (LHRH). LHRH plays a crucial role in regulating the release of gonadotropins, which are essential for reproductive function. This compound has been modified to enhance its stability and efficacy for various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include:
Protecting Groups: To prevent unwanted side reactions, protecting groups are used for the amino and carboxyl groups.
Coupling Reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The final peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, often involving rigorous purification steps such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methionine residues if present.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions are typically modified peptides with altered biological activity or stability.
Scientific Research Applications
(Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones.
Medicine: Potential therapeutic applications in treating hormone-related disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The compound exerts its effects by binding to LHRH receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones are crucial for reproductive function and regulation.
Comparison with Similar Compounds
Similar Compounds
Goserelin: Another synthetic analog of LHRH used in the treatment of hormone-sensitive cancers.
Leuprolide: A widely used LHRH analog for managing endometriosis and prostate cancer.
Triptorelin: An LHRH agonist used for similar therapeutic purposes.
Uniqueness
(Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH is unique due to its specific modifications, which enhance its stability and efficacy compared to other LHRH analogs. These modifications may result in improved therapeutic outcomes and reduced side effects.
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H82N14O12.C2HF3O2/c1-6-61-57(83)48-14-10-22-72(48)58(84)41(13-9-21-59)65-51(77)42(23-32(2)3)66-52(78)43(24-33(4)5)67-53(79)44(25-34-15-17-37(74)18-16-34)68-54(80)45(26-35-28-62-39-12-8-7-11-38(35)39)69-56(82)47(30-73)71-55(81)46(27-36-29-60-31-63-36)70-50(76)40-19-20-49(75)64-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,62,73-74H,6,9-10,13-14,19-27,30,59H2,1-5H3,(H,60,63)(H,61,83)(H,64,75)(H,65,77)(H,66,78)(H,67,79)(H,68,80)(H,69,82)(H,70,76)(H,71,81);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMQLRJOPREOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H83F3N14O14 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.